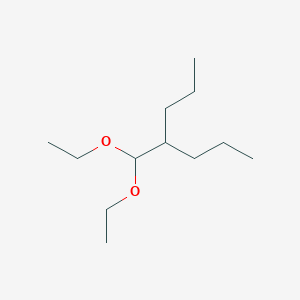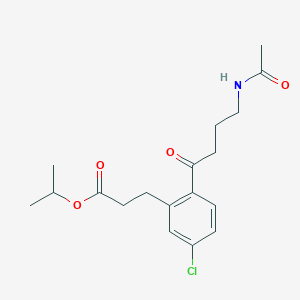
2-Propylpentanal diethyl acetal
説明
2-Propylpentanal diethyl acetal is a chemical compound that can be synthesized through various organic reactions involving aldehydes and alcohols. The compound is related to acetals, which are typically formed when an aldehyde reacts with an alcohol in the presence of an acid catalyst.
Synthesis Analysis
The synthesis of related acetals has been demonstrated through the reaction of prop-2-enal with diols, such as ethylene glycol, in the presence of a p-toluenesulphonic acid catalyst. This reaction yields cyclic acetals, including 2-(hydroxyalkoxyethyl)-substituted derivatives of 1,3-dioxolane or 1,3-dioxane . Additionally, acetals can be synthesized by alkylation of 1,1-diethoxy-2-propyne with various alkyl bromides, followed by partial hydrogenation or reduction . These methods provide a basis for the synthesis of this compound by adapting the aldehyde and alcohol precursors used in the reactions.
Molecular Structure Analysis
The molecular structure of acetals, including this compound, is characterized by the presence of an acetal functional group, which consists of two ether-like oxygen atoms bonded to the same carbon atom. In the case of ethyl 2-cyano-3-alkoxypent-2-enoates, a related class of compounds, the molecular structure has been determined using X-ray crystallography, and the E- and Z-isomers have been separated . The structural analysis of these compounds can provide insights into the conformation and stereochemistry of this compound.
Chemical Reactions Analysis
Acetals, including this compound, can undergo various chemical reactions. The reaction products of prop-2-enal with diols suggest that acetals can be intermediates in the formation of cyclic compounds . Furthermore, the coupling reactions catalyzed by ruthenium complexes indicate that acetals can participate in bond migration and condensation reactions, leading to the formation of complex molecules with multiple functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetals are influenced by their molecular structure. For instance, the presence of the acetal functional group can affect the compound's solubility, boiling point, and stability. The steric hindrance around the tetrasubstituted alkene moiety in related compounds has been shown to cause structural distortion, which could also impact the physical properties of this compound . The reactivity of acetals towards acids and bases, as well as their susceptibility to hydrolysis, are important chemical properties that can be inferred from the behavior of similar compounds.
科学的研究の応用
Conversion to Valproic Acid : 2-Propylpentanal diethyl acetal has been investigated for its metabolic conversion to valproic acid, an anticonvulsant drug. The conversion process involves cytochrome P-450 mediated reactions, highlighting its potential as a precursor for acidic drugs (Vicchio & Callery, 1989).
Synthesis of 2-Tetralone : This compound is used in the synthesis of 2-tetralone, a chemical process involving oxonium formation, intramolecular Friedel–Crafts alkylation, deethoxylation, and tautomerization (Hon & Devulapally, 2009).
Synthesis of Quinolizidines and Indolizidines : It is also used in the synthesis of quinolizidin-2-ones and indolizidin-7-ones through an intramolecular Mannich reaction, demonstrating its utility in creating complex organic structures (King, 1986).
Furfural Acetalization : this compound is employed in the acetalization of furfural to form furfural diethyl acetal, using zeolites as catalysts. This showcases its role in renewable solvent systems and catalysis research (Rubio-Caballero et al., 2014).
Synthesis of Acetals : This compound has been used in the synthesis of various acetals, emphasizing its importance in organic synthesis and potential pharmaceutical applications (Ward & Dorp, 2010).
Drug Delivery Applications : It's also explored for creating pH-sensitive linkages in drug delivery systems. Acetals, including those derived from this compound, can release therapeutics selectively in acidic environments, such as tumor tissues (Gillies et al., 2004).
Synthesis of Conjugated Dienals : This compound is used in the palladium-catalyzed synthesis of cinnamaldehydes from aryl iodides and bromides. This process demonstrates its utility in complex organic synthesis and potential pharmaceutical applications (Battistuzzi et al., 2003).
作用機序
将来の方向性
One potential future direction for research involving “2-Propylpentanal diethyl acetal” is its use as a precursor of acidic drugs . The metabolic conversion of 2-propylpentanal acetals to valproic acid, an anticonvulsant, has been investigated . This suggests that “this compound” and similar compounds could have potential applications in the development of new pharmaceuticals .
特性
IUPAC Name |
4-(diethoxymethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-5-9-11(10-6-2)12(13-7-3)14-8-4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXSZPRZLKECAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154281 | |
| Record name | 2-Propylpentanal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124345-17-1 | |
| Record name | 2-Propylpentanal diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124345171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylpentanal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-propylpentanal diethyl acetal convert into valproic acid in the body?
A1: According to the research, this compound is metabolized into valproic acid primarily in the liver. [] This conversion process is mediated by cytochrome P-450 enzymes, which are located in the endoplasmic reticulum of liver cells. [] The researchers found that inhibiting cytochrome P-450 activity, either through chemical inhibitors or by depleting essential cofactors like NADPH and oxygen, significantly reduced the conversion of this compound to valproic acid. [] This suggests that the metabolism of this acetal likely involves an oxidative pathway.
Q2: What is the evidence that this compound is metabolized by an oxidative pathway?
A2: Several pieces of evidence support the involvement of an oxidative pathway in the metabolism of this compound:
- Inhibition studies: As mentioned above, the conversion of the acetal to valproic acid was significantly reduced in the presence of a cytochrome P-450 inhibitor and under conditions lacking NADPH or oxygen. [] These findings point towards the involvement of cytochrome P-450 enzymes, which are known to catalyze oxidation reactions.
- Metabolite identification: 2-Propyl-1-pentanol was identified as a major metabolite in microsomal preparations. [] This alcohol is a likely intermediate formed by the oxidation of an ether methylene group in the acetal molecule.
- Deuterium isotope effect: A small but measurable deuterium isotope effect was observed when using a deuterium-labeled version of the acetal. [] This effect further supports the involvement of C-H bond breaking in the rate-limiting step of the metabolic pathway, which is consistent with an oxidative mechanism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)







